An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to endogenous purines. This bioisosteric relationship allows compounds based on this framework to effectively interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP). The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The strategic functionalization of the pyrazolo[3,4-d]pyrimidine ring system, such as the introduction of chloro- and methyl- groups in 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, offers a versatile platform for modulating potency, selectivity, and pharmacokinetic properties. A thorough understanding of the physicochemical properties of such derivatives is therefore not merely an academic exercise, but a critical prerequisite for the rational design and development of novel therapeutics. These properties govern a compound's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2][3]
Molecular Profile of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
This section details the fundamental molecular and predicted physicochemical properties of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. It is important to note that while the CAS number for this specific compound is registered, detailed experimental data on its physicochemical properties are not widely available in the public domain. The values presented below are a combination of calculated properties and estimations based on closely related analogs.
| Property | Value | Source/Method |
| Chemical Formula | C7H6Cl2N4 | - |
| Molecular Weight | 217.06 g/mol | Calculated |
| CAS Number | 1072895-86-3 | [4] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Not experimentally determined; likely >150 °C | Inferred from related compounds |
| Boiling Point | Not determined; likely decomposes at high temperatures | Inferred |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [5] |
| pKa | Not determined; predicted to be weakly basic. | Inferred |
| LogP | Not determined; predicted to be moderately lipophilic. | Inferred |
Structural and Electronic Characteristics
The structure of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine features a fused pyrazole and pyrimidine ring system. The two chlorine atoms at positions 4 and 6 are key reactive sites, susceptible to nucleophilic substitution, which is a common strategy for synthesizing diverse libraries of kinase inhibitors.[6] The methyl groups at positions 1 and 3 influence the molecule's lipophilicity and steric profile, which can in turn affect its binding to target proteins and its metabolic stability.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. The following sections outline the expected spectral data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
1H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two methyl groups (N-CH3 and C-CH3). The chemical shifts of these singlets will be influenced by their electronic environment.
-
13C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons attached to chlorine atoms will appear at a characteristic downfield shift. The signals for the methyl carbons will be observed in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational bands include:
-
C-H stretching: From the methyl groups.
-
C=N and C=C stretching: Characteristic of the pyrazolopyrimidine ring system.
-
C-Cl stretching: In the fingerprint region, confirming the presence of the chloro substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Experimental Protocols for Physicochemical Characterization
The following are detailed, standardized protocols for the experimental determination of the key physicochemical properties of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. These protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical sciences.
Melting Point Determination: Capillary Method
This method is a reliable way to determine the melting point of a crystalline solid, which is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to estimate the approximate melting range.
-
Data Recording: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.[5][7][8][9]
Solubility Profiling: Shake-Flask Method
Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its potential for oral absorption.
Methodology:
-
Solvent Selection: A range of pharmaceutically relevant solvents should be used, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents like ethanol and DMSO.
-
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the samples are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10][11][12][13]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized batch of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Interplay of physicochemical properties and drug development.
Conclusion
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable building block in the design of novel kinase inhibitors and other potential therapeutic agents. While detailed experimental data on its physicochemical properties are not yet widely published, a comprehensive understanding of its expected characteristics can be inferred from its structure and the properties of closely related analogs. The protocols and principles outlined in this guide provide a robust framework for the experimental characterization of this and similar compounds. For researchers and drug development professionals, a deep appreciation of how the physicochemical properties of such molecules influence their biological activity is paramount for the successful translation of a promising compound from the laboratory to the clinic.
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